5-hydroxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one
CAS No.:
Cat. No.: VC13300606
Molecular Formula: C18H10N2O2
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H10N2O2 |
|---|---|
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 5-hydroxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-19-one |
| Standard InChI | InChI=1S/C18H10N2O2/c21-10-5-6-15-14(9-10)12-7-8-19-16-11-3-1-2-4-13(11)18(22)20(15)17(12)16/h1-9,21H |
| Standard InChI Key | ULANNPMYNRXRCC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)O |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benzo[c]indolo naphthyridine family, featuring a pentacyclic framework with a hydroxy substituent at position 5. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀N₂O₂ |
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 5-Hydroxy-1,11-diazapentacyclo[10.7.1.0²,⁷.0⁸,²⁰.0¹³,¹⁸]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-19-one |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)O |
| PubChem CID | 8016749 |
The structure combines a naphthyridine core fused with indole and benzene rings, creating a planar aromatic system conducive to π-π stacking interactions. The hydroxy group at position 5 enhances solubility and enables hydrogen bonding, critical for biological interactions .
Synthetic Strategies
Classical Cyclization Approaches
1,5-Naphthyridine derivatives are commonly synthesized via Skraup and Friedländer reactions. For example, iodine-catalyzed cyclization of substituted anilines with glycerol in dioxane/water yields 1,5-naphthyridines . Modifications using m-NO₂PhSO₃Na as an oxidant improve reproducibility and yield (45–50%) for brominated derivatives like 3-bromo-1,5-naphthyridine .
Modern Catalytic Methods
Visible-light-catalyzed reactions enable sustainable synthesis of fused naphthyridines. A metal-free protocol using Rhodamine 6G (Rh-6G) generates radical intermediates, facilitating cross-coupling between 3-isocyano-2-phenylquinoline and bromobenzene to form dibenzo[b,h] naphthyridines . This method avoids transition metals and operates at room temperature, enhancing scalability.
Functionalization of the Core Structure
Post-synthetic modifications include nucleophilic aromatic substitution (SₙAr) and Suzuki-Miyaura couplings. For instance, brominated intermediates undergo amination with primary or secondary amines to introduce bioactive substituents . Demethylation of methoxy groups using HCl yields hydroxy derivatives, critical for enhancing pharmacological activity .
Biological Activities and Mechanisms
Anticancer Properties
Fused 1,5-naphthyridines exhibit potent cytotoxicity against cancer cell lines. Derivatives such as 3-(isopentylamino)demethyl(oxy)aaptamine show IC₅₀ values of 0.03–8.5 μM against HL-60 leukemia, MCF-7 breast cancer, and HepG2 hepatocellular carcinoma . The planar structure intercalates DNA, while the hydroxy group chelates metal ions in topoisomerase II, disrupting replication .
Enzyme Inhibition
-
PARP-1 Inhibition: 5H-Benzo[c] naphthyridin-6-ones inhibit poly-ADP-ribose polymerase (PARP-1), a target in stroke and heart ischemia. Substitution at position 8 with electron-withdrawing groups (e.g., Cl) enhances binding to the NAD+ site .
-
ALK5 Inhibition: 1,5-Naphthyridine aminothiazoles inhibit transforming growth factor-beta (TGF-β) receptor ALK5, with IC₅₀ values as low as 4 nM. Crystal structures confirm hydrogen bonding between the hydroxy group and kinase residues .
Antimicrobial Activity
Benzo[b] naphthyridines demonstrate selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins .
Pharmacological Applications
Oncology
Preclinical studies highlight the compound’s potential as a chemotherapeutic agent. In murine models, benzo[b] naphthyridines reduce tumor volume comparably to amsacrine but with lower host toxicity . Combination therapies with DNA-damaging agents (e.g., cisplatin) are under investigation.
Neuroprotection
PARP-1 inhibitors derived from 1,5-naphthyridines reduce infarct size in rat stroke models by 60–70%. These compounds attenuate oxidative stress and apoptosis in neuronal cells .
Anti-Inflammatory Therapeutics
ALK5 inhibitors mitigate fibrosis and inflammation in preclinical models of pulmonary and renal disease. Orally bioavailable derivatives (e.g., compound 19) show promise in phase I trials .
Computational and Structural Insights
Docking studies reveal key interactions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume